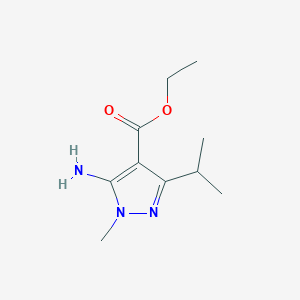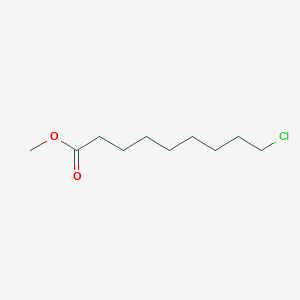
Methyl 9-chlorononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-chlorononanoate is an organic compound with the molecular formula C10H19ClO2. It is a chlorinated ester, specifically a methyl ester of 9-chlorononanoic acid. This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-chlorononanoate can be synthesized through several methods. One common method involves the esterification of 9-chlorononanoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 9-chlorononanoyl chloride with methanol. The reaction conditions typically involve refluxing the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes use continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-chlorononanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 9-chlorononanoic acid and methanol.
Reduction: It can be reduced to 9-chlorononan-1-ol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: 9-chlorononanoic acid and methanol.
Reduction: 9-chlorononan-1-ol.
Substitution: Various substituted nonanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 9-chlorononanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 9-chlorononanoate involves its interaction with biological molecules. It can act as an alkylating agent, modifying proteins and nucleic acids. The chlorine atom in the molecule can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets. This can affect the function of enzymes and other proteins, potentially leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl nonanoate: Similar structure but lacks the chlorine atom.
Methyl 9-bromononanoate: Similar structure with a bromine atom instead of chlorine.
Methyl 9-iodononanoate: Similar structure with an iodine atom instead of chlorine
Uniqueness
Methyl 9-chlorononanoate is unique due to the presence of the chlorine atom, which imparts different reactivity compared to its non-halogenated or differently halogenated counterparts. The chlorine atom can participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
22457-33-6 |
|---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
methyl 9-chlorononanoate |
InChI |
InChI=1S/C10H19ClO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 |
InChI Key |
CNHNEOUVKMPEBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


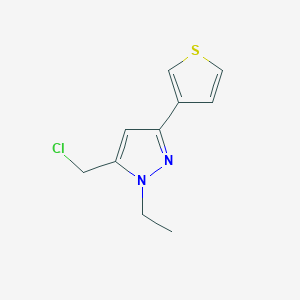
![tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate](/img/structure/B13335597.png)
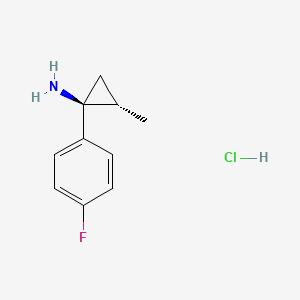
![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B13335600.png)
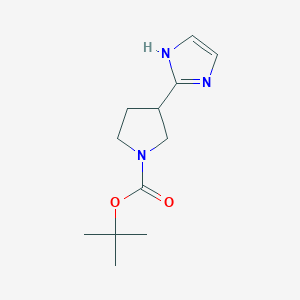
![(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate](/img/structure/B13335617.png)
![(1S,4S,7Z,10S,16E,21S)-7-Ethylidene-4,21-diisopropyl-11,11-dimethyl-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentaone](/img/structure/B13335631.png)
![2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B13335632.png)
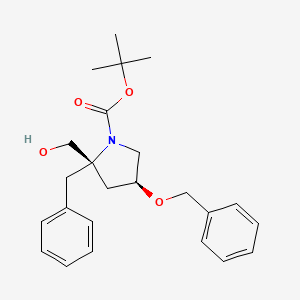
![Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine](/img/structure/B13335644.png)
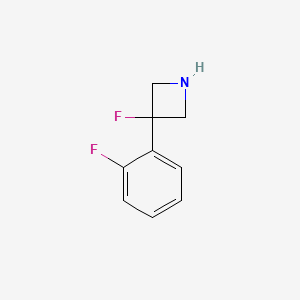
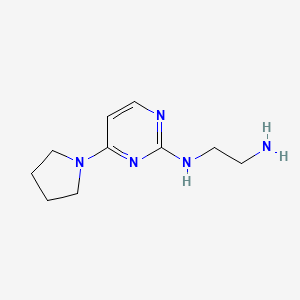
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine](/img/structure/B13335660.png)
